

SAR156497 preparation of stock solutions

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Compound Focus: SAR156497

Cat. No.: S548712

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Compound Background: SAR156497

SAR156497 is identified as a highly potent and selective small molecule inhibitor of all three Aurora kinases (Aurora A, B, and C) [1] [2]. It belongs to a novel series of tricyclic molecules and was developed to investigate the therapeutic potential of Aurora kinase inhibition in cancer [2].

- **Primary Target:** Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [2].
- **Reported IC₅₀:** The crystal structure of Aurora A in complex with **SAR156497** is available (PDB ID: **4UZH**), and its binding affinity (IC₅₀) is reported as **9800 nM** in the associated dataset [1]. Please consult the primary literature for comprehensive activity data.
- **Molecular Formula:** C₁₅H₁₃FN₄O [1].
- **Molecular Weight:** 300.30 g/mol (calculated from formula).

Stock Solution Preparation Protocol

The following is a standard protocol for preparing stock solutions of small molecule inhibitors like **SAR156497**. *This protocol should be adapted based on the specific physicochemical properties of the compound, which were not detailed in the search results.*

Materials & Equipment

- **Compound:** **SAR156497** (as a solid, typically lyophilized powder).
- **Solvent:** High-purity dimethyl sulfoxide (DMSO), sterile-filtered is recommended.

- **Labware:** Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL capacity).
- **Equipment:** Analytical balance (capable of weighing to 0.01 mg), micro-pipettes, vortex mixer, and sonicator (optional).

Step-by-Step Procedure

• Weighing the Compound

- Bring the compound vial and all solvents to room temperature before opening to prevent water condensation.
- Tare a clean weighing boat or vial on the analytical balance.
- Accurately weigh out the desired mass of **SAR156497**. For example, to prepare a **10 mM stock solution** in 1 mL of solvent:
 - $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)} \times \text{Volume (mL)}$
 - $\text{Mass} = 10 \text{ mM} \times 300.30 \text{ g/mol} \times 0.001 \text{ L} \approx \mathbf{3.0 \text{ mg}}$

• Dissolving the Compound

- Transfer the weighed powder into a labeled microcentrifuge tube.
- Add a calculated volume of pure DMSO to achieve the final desired concentration (e.g., 3.0 mg of powder in 1 mL DMSO for a ~10 mM stock).
- Cap the tube tightly and vortex vigorously for 1-2 minutes.

• Ensuring Complete Solubilization

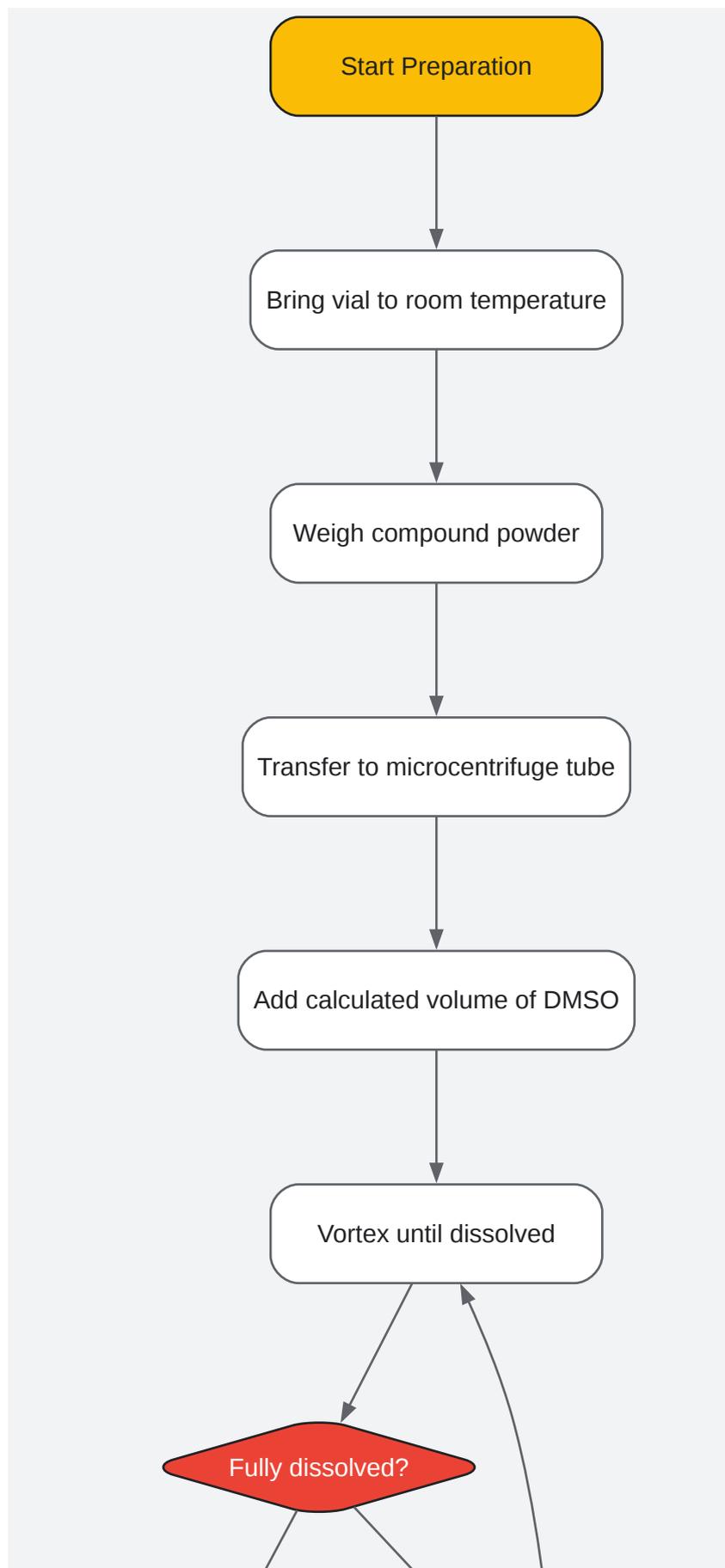
- If the compound does not dissolve completely after vortexing, briefly sonicate the tube in a room-temperature water bath sonicator for 1-2 minutes.
- Visually inspect the solution to ensure it is clear and there is no undissolved material.

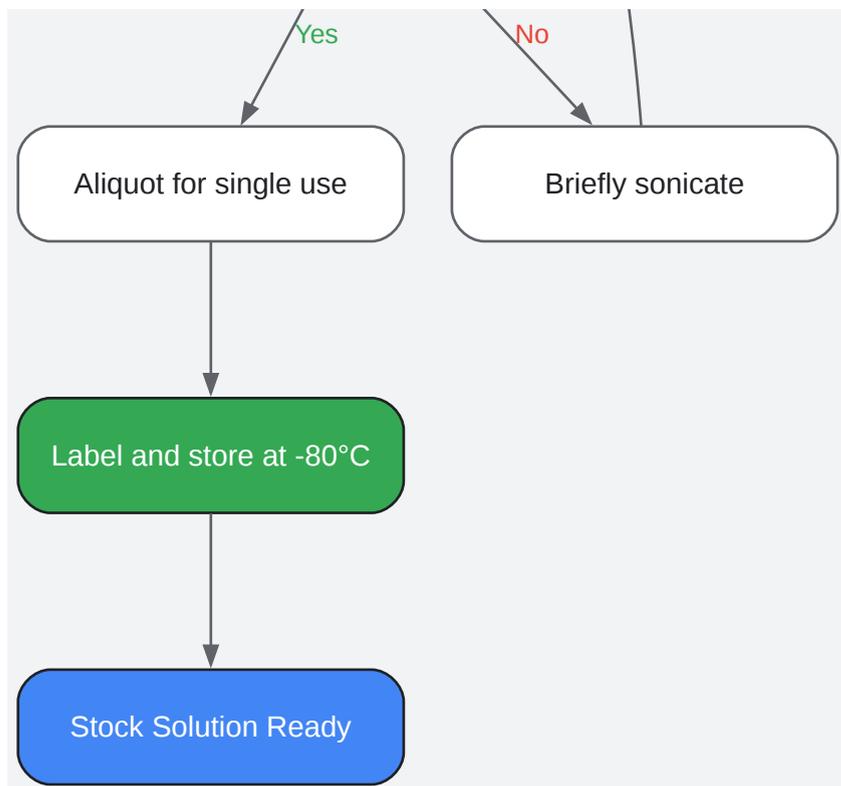
• Aliquoting and Storage

- Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 μL) to avoid repeated freeze-thaw cycles.
- Clearly label all aliquots with the compound name, concentration, date, and solvent.
- Store the aliquots at **-20°C or preferably -80°C** for long-term stability. Desiccated storage is recommended to minimize water absorption.

Preparation Workflow

The following diagram outlines the logical workflow for preparing the stock solution:





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Critical Considerations for Preparation

Aspect	Consideration & Rationale
Solvent Choice	DMSO is the standard solvent for kinase inhibitors. The solubility of SAR156497 in other solvents (e.g., water) is unknown.
Concentration	Prepare the highest practicable concentration (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture assays (typically keep final DMSO $\leq 0.1\%$).
Sterility	The solution is not sterile after preparation. For cell-based assays, filter sterilization using a compatible solvent-resistant filter (e.g., PTFE) may be necessary.
Stability	The long-term stability of SAR156497 in DMSO has not been published. A general recommendation is to use aliquots within 6-12 months when stored desiccated at -80°C .

Application Notes & Safety

- **Bioactivity Assumption:** When using the stock solution in cellular or biochemical assays, it is assumed that the compound is stable and fully active. Include appropriate controls (e.g., vehicle with DMSO only) in all experiments.
- **Safety Disclaimer:** This protocol is for research purposes only. **SAR156497** is a biologically active compound. Refer to its Safety Data Sheet (SDS) for specific handling, hazard, and disposal information. Always wear appropriate personal protective equipment (PPE).

Seeking Further Information

Since specific formulation data is not publicly available, you may need to:

- **Contact the Supplier:** If you obtained the compound from a commercial supplier, request their technical data sheet or application notes.
- **Consult Primary Literature:** Closely examine the **Methods** sections of research papers that use **SAR156497**, such as the foundational *Journal of Medicinal Chemistry* article [2], as they sometimes detail how the compound was reconstituted for their experiments.
- **Empirical Testing:** You may need to perform small-scale solubility tests if the standard DMSO protocol is ineffective.

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References

1. RCSB PDB - 4UZH: SAR an exquisitely selective inhibitor of... 156497 [rcsb.org]
2. , an exquisitely selective inhibitor of aurora kinases SAR 156497 [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SAR156497 preparation of stock solutions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548712#sar156497-preparation-of-stock-solutions>]

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